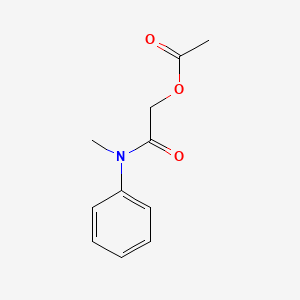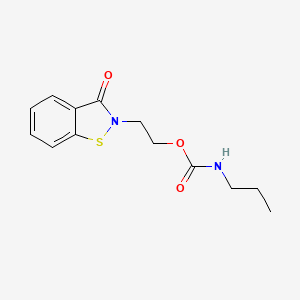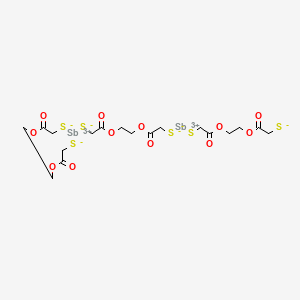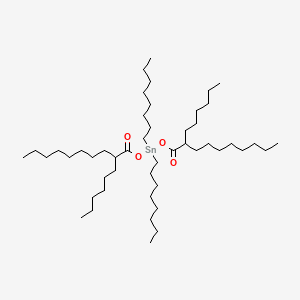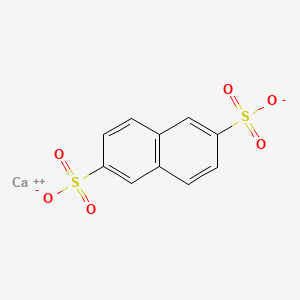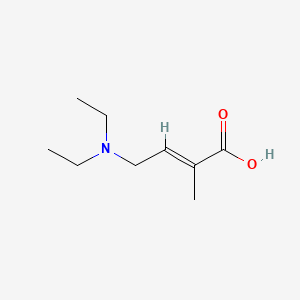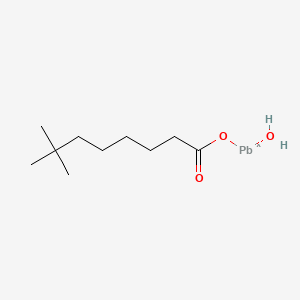
Hydroxy(neodecanoato-O)lead
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy(neodecanoato-O)lead is a chemical compound with the molecular formula C10H21O3Pb and a molecular weight of 396.47194 g/mol . It is also known by its IUPAC name, 7,7-dimethyloctanoyloxylead;hydrate . This compound is categorized under heterocyclic organic compounds and is primarily used for experimental and research purposes .
Preparation Methods
The synthesis of Hydroxy(neodecanoato-O)lead typically involves the reaction of lead salts with neodecanoic acid under controlled conditions. The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Hydroxy(neodecanoato-O)lead undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lead oxides, while reduction may yield lead hydrides .
Scientific Research Applications
Hydroxy(neodecanoato-O)lead has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in the study of biological systems and processes, particularly in the context of lead’s effects on biological organisms.
Medicine: It is used in the development of lead-based pharmaceuticals and in the study of lead’s pharmacokinetics and pharmacodynamics.
Industry: It is used in the production of lead-based materials and products, including batteries and pigments
Mechanism of Action
The mechanism of action of Hydroxy(neodecanoato-O)lead involves its interaction with molecular targets and pathways within biological systems. Lead compounds are known to interfere with various biochemical processes, including enzyme function and cellular signaling pathways. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied .
Comparison with Similar Compounds
Hydroxy(neodecanoato-O)lead can be compared with other lead-based compounds, such as lead acetate and lead nitrate. These compounds share similar chemical properties but differ in their specific applications and effects. For example:
Lead acetate: Used in the production of lead-based pigments and as a reagent in chemical synthesis.
Lead nitrate: Used in the production of lead-based explosives and as a reagent in chemical analysis.
This compound is unique in its specific structure and the presence of the neodecanoato group, which imparts distinct chemical and physical properties .
Properties
CAS No. |
71753-04-3 |
|---|---|
Molecular Formula |
C10H21O3Pb |
Molecular Weight |
396 g/mol |
InChI |
InChI=1S/C10H20O2.H2O.Pb/c1-10(2,3)8-6-4-5-7-9(11)12;;/h4-8H2,1-3H3,(H,11,12);1H2;/q;;+1/p-1 |
InChI Key |
OITRSGUGTZOHHK-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)CCCCCC(=O)O[Pb].O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




